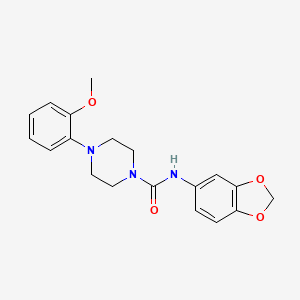![molecular formula C17H17ClN2O2S B5441110 N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5441110.png)
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide, also known as SN-38, is a synthetic derivative of the natural compound camptothecin. SN-38 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has been extensively studied for its potential as an anticancer agent. It has shown activity against a wide range of cancer types, including colon, lung, breast, ovarian, and pancreatic cancer. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has also been studied for its potential to overcome drug resistance in cancer cells.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide works by inhibiting topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. When topoisomerase I is inhibited, DNA replication is disrupted, leading to cell death. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide is also known to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its potent anticancer activity. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide has been shown to be effective against a wide range of cancer types, making it a useful tool for studying cancer biology. However, one of the limitations of using N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its toxicity. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide is highly toxic and can be difficult to handle safely.
Orientations Futures
There are a number of future directions for research on N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide. One area of interest is the development of new delivery methods for N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide that can improve its efficacy and reduce its toxicity. Another area of interest is the development of new derivatives of N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide that can overcome drug resistance in cancer cells. Additionally, there is interest in exploring the potential of N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide in combination with other anticancer agents for the treatment of cancer.
Méthodes De Synthèse
N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide is synthesized from irinotecan, a prodrug that is used in the treatment of colon cancer. Irinotecan is metabolized in the body to produce N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide, which is the active form of the drug. N-[3-(acetylamino)phenyl]-2-[(2-chlorobenzyl)thio]acetamide can also be synthesized in the laboratory using a variety of methods, including chemical synthesis and enzymatic conversion.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12(21)19-14-6-4-7-15(9-14)20-17(22)11-23-10-13-5-2-3-8-16(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOIJEFPZFHXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5441029.png)
![1-isobutyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5441033.png)
![3-(4-chloro-2-nitrophenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441034.png)
![N-(5-{[(2-methoxyphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5441035.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441038.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5441042.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5441044.png)
![methyl (4-{[1-(5-chloro-2-nitrophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5441051.png)

![4-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5441066.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(pyridin-3-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5441073.png)
![4-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-2-isopropylpyrimidine](/img/structure/B5441087.png)
![(3R*,3aR*,7aR*)-1-(3-methoxypropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5441089.png)
![N-[1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5441099.png)